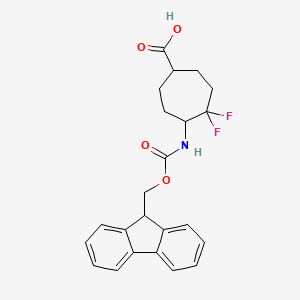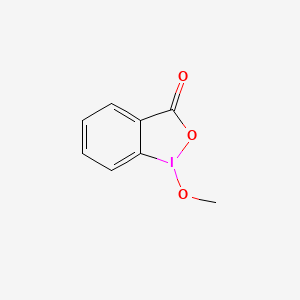
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid. For example, a study by Le and Goodnow (2004) describes a convenient synthesis method for a related fluorenylmethoxycarbonylamino-thiazole-carboxylic acid, highlighting the versatility of fluorenylmethoxycarbonyl (Fmoc) chemistry in creating complex molecules with high yield (Le & Goodnow, 2004). Similarly, Babu and Kantharaju (2005) discuss the synthesis and utility of trichlorophenyl-fluorenylmethoxycarbonylamino methylcarbamates in the creation of dipeptidyl urea esters, showcasing the compound's application in peptide synthesis (Babu & Kantharaju, 2005).
Photochemical Properties
The photochemical properties of fluorenyl compounds have also been a subject of study. Hoang et al. (1998) explored the photochemical pinacol rearrangement involving fluorene derivatives, which is crucial for understanding the photostability and photoinduced reactions of fluorene-based compounds (Hoang et al., 1998).
Biodegradation Studies
In the environmental science domain, Bankole et al. (2021) examined the biodegradation of fluorene, a structurally related compound, by a marine-derived fungus. This research highlights the potential of microbial degradation as a green remediation technology for polycyclic aromatic hydrocarbons (PAHs), demonstrating the environmental relevance of studying fluorene derivatives (Bankole et al., 2021).
Material Science Applications
Furthermore, Ye et al. (2010) discussed constructing multifunctional materials using fluorene derivatives for high-performance organic light-emitting diodes (OLEDs). This study illustrates the application of fluorenyl compounds in developing advanced electronic and photonic devices, showcasing their significance in material science and engineering (Ye et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)12-11-14(21(27)28)9-10-20(23)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVTAWJXGNYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B2630163.png)
![(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride](/img/structure/B2630164.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630166.png)



![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2630174.png)
![4-[(2,6-Dichlorophenyl)methyl]morpholine](/img/structure/B2630179.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)
